molecular formula C10H13ClFNO2 B13844577 4-Fluoro-3-methylphenylalanine Hydrochloride

4-Fluoro-3-methylphenylalanine Hydrochloride

Cat. No.: B13844577
M. Wt: 233.67 g/mol
InChI Key: DLBWFICBUDAUNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylphenylalanine Hydrochloride is synthesized from 4-Fluoro-3-methylbenzaldehyde . The synthetic route involves the following steps:

    Formation of Schiff Base: 4-Fluoro-3-methylbenzaldehyde reacts with an amine to form a Schiff base.

    Reduction: The Schiff base is reduced to form the corresponding amine.

    Hydrochloride Formation: The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylphenylalanine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methylphenylalanine Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylphenylalanine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of the fluorine atom and methyl group on the benzene ring enhances its binding affinity to the target enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

    4-Fluorophenylalanine: Similar structure but lacks the methyl group.

    3-Methylphenylalanine: Similar structure but lacks the fluorine atom.

    Phenylalanine: The parent compound without any substitutions.

Uniqueness: 4-Fluoro-3-methylphenylalanine Hydrochloride is unique due to the presence of both the fluorine atom and the methyl group on the benzene ring. This dual substitution enhances its chemical reactivity and binding affinity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H

InChI Key

DLBWFICBUDAUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)F.Cl

Origin of Product

United States

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